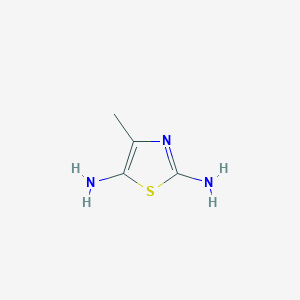
2-Formylnicotinonitrile
Descripción general
Descripción
2-Formylnicotinonitrile is an organic compound with the molecular formula C7H4N2O. It is a derivative of nicotinonitrile, featuring a formyl group at the second position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Formylnicotinonitrile can be synthesized through several methods:
From Nicotinonitrile: One common method involves the formylation of nicotinonitrile using formic acid or formic anhydride in the presence of a catalyst such as phosphorus oxychloride (POCl3).
From 2-Aminonicotinonitrile: Another route involves the oxidation of 2-aminonicotinonitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the formyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylnicotinonitrile undergoes various chemical reactions, including:
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products:
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: 2-Hydroxymethylnicotinonitrile, 2-Methylnicotinonitrile.
Substitution Products: Various substituted nicotinonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formylnicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs targeting specific biological pathways, such as nicotinic acetylcholine receptors.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Formylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in pharmaceutical applications, it may act as an inhibitor or modulator of nicotinic acetylcholine receptors, affecting neurotransmission pathways . The formyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Nicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Aminonicotinonitrile: Contains an amino group instead of a formyl group, leading to different reactivity and applications.
2-Hydroxymethylnicotinonitrile: A reduction product of 2-Formylnicotinonitrile, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of the formyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
2-formylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGFDRXMXUROBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597545 | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-98-3 | |
| Record name | 2-Formyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405174-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane](/img/structure/B1592260.png)










